molecular formula C17H17NOS B4442385 2-(benzylthio)-N-cyclopropylbenzamide

2-(benzylthio)-N-cyclopropylbenzamide

Cat. No. B4442385
M. Wt: 283.4 g/mol
InChI Key: ZZQAMJCZAHSSBI-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-cyclopropylbenzamide, commonly known as BZP, is a synthetic compound that belongs to the family of piperazines. It was initially developed as a potential antidepressant and anxiolytic agent due to its structural similarity with serotonin and dopamine. However, its psychoactive properties were later discovered, leading to its classification as a recreational drug.

Mechanism of Action

BZP acts as a non-selective monoamine reuptake inhibitor, which means that it blocks the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft, leading to their accumulation and prolonged activation of their respective receptors. This results in the stimulation of the central nervous system, leading to effects such as euphoria, increased energy, and heightened sensory perception.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects on the body, including increased heart rate, blood pressure, body temperature, and respiratory rate. It also causes the release of stress hormones such as cortisol and adrenaline, leading to a state of heightened arousal and alertness.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in laboratory experiments, including its easy synthesis and availability, low cost, and well-established pharmacological profile. However, its psychoactive properties and potential for abuse make it a challenging compound to work with, and caution must be taken to ensure its safe handling and storage.

Future Directions

There are several potential future directions for research on BZP, including its use as a tool for studying the mechanisms of monoamine neurotransmitter reuptake, as well as its potential therapeutic applications in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the long-term effects of BZP on the brain and body, as well as its potential for addiction and abuse.

Scientific Research Applications

BZP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

2-benzylsulfanyl-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c19-17(18-14-10-11-14)15-8-4-5-9-16(15)20-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQAMJCZAHSSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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